Ethyl Ester Antifungal Potency: MIC Comparison Across Candida Species
In a systematic evaluation of twenty 3,5-dinitrobenzoic acid derivatives against Candida species, ethyl 3,5-dinitrobenzoate (compound 2) demonstrated the most potent antifungal activity among all tested esters and amides [1]. The compound exhibited an MIC of 125 µg/mL (0.52 mM) against C. albicans CBS 562, representing an 8-fold improvement over the parent 3,5-dinitrobenzoic acid (MIC = 1000 µg/mL) and a 2-fold improvement over propyl 3,5-dinitrobenzoate (compound 3, MIC = 250 µg/mL). Notably, the ethyl ester showed strain-dependent selectivity, with superior activity against C. krusei (MIC = 100 µg/mL; 4.16 mM) compared to C. tropicalis (MIC = 500 µg/mL; 2.08 mM).
| Evidence Dimension | Antifungal activity (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | Ethyl 3,5-dinitrobenzoate: MIC = 125 µg/mL (0.52 mM) against C. albicans; MIC = 100 µg/mL (4.16 mM) against C. krusei; MIC = 500 µg/mL (2.08 mM) against C. tropicalis |
| Comparator Or Baseline | Parent acid (3,5-dinitrobenzoic acid): MIC = 1000 µg/mL (4.71 mM) against all three strains; Propyl 3,5-dinitrobenzoate: MIC = 250 µg/mL (0.98 mM) against C. albicans |
| Quantified Difference | 8-fold improvement over parent acid (125 vs 1000 µg/mL); 2-fold improvement over propyl analog (125 vs 250 µg/mL) against C. albicans |
| Conditions | Microdilution method; Candida albicans CBS 562, Candida krusei CBS 573, Candida tropicalis CBS 94 |
Why This Matters
The 8-fold potency enhancement of the ethyl ester relative to the parent acid demonstrates that derivatization of 4-ethyl-3,5-dinitrobenzoic acid to its ethyl ester yields a quantifiable activity gain, validating procurement of the 4-ethyl variant as a precursor for high-activity antifungal lead compounds.
- [1] Duarte ABS, et al. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Journal of Chemistry. 2022;2022:2336175. Table 1. View Source
